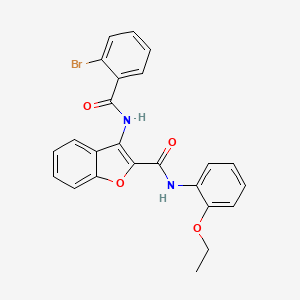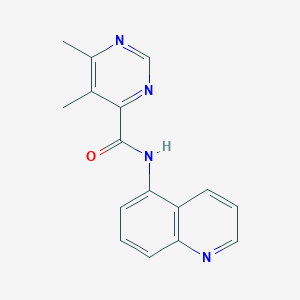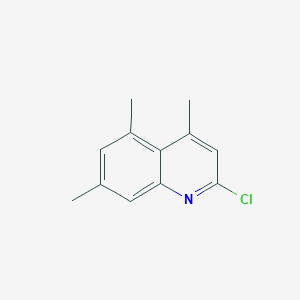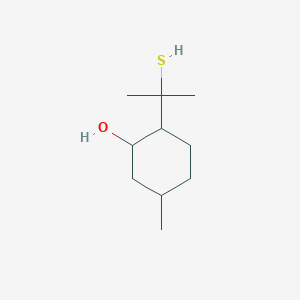
5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. This compound is commonly referred to as 'thiolutin' and is a natural product produced by Streptomyces bacteria. Thiolutin has been extensively studied for its various biological and pharmacological properties, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of thiolutin is not yet fully understood. However, studies have shown that thiolutin can inhibit the activity of various enzymes, including RNA polymerase and DNA gyrase. This inhibition can lead to the disruption of essential cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects
Thiolutin has been shown to have various biochemical and physiological effects in vivo and in vitro. Studies have shown that thiolutin can induce oxidative stress, leading to the production of reactive oxygen species (ROS) in cancer cells. This oxidative stress can ultimately lead to cell death. Thiolutin has also been shown to inhibit the expression of various pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiolutin has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and its antibacterial and antifungal properties. However, the low yield of thiolutin from the fermentation process and the challenging purification process can be a significant limitation for lab experiments.
Direcciones Futuras
Thiolutin has several potential future directions for research. One potential direction is the development of thiolutin-based antibiotics to combat antibiotic-resistant bacteria. Another potential direction is the development of thiolutin-based cancer therapies that can target specific cancer cells while leaving healthy cells unharmed. Further research is also needed to fully understand the mechanism of action of thiolutin and its potential applications in various fields.
Métodos De Síntesis
The synthesis of thiolutin involves the fermentation of Streptomyces bacteria in a nutrient-rich medium. The bacteria produce thiolutin as a secondary metabolite, which can be extracted and purified using various methods, including solvent extraction and column chromatography. The yield of thiolutin from the fermentation process is relatively low, making the purification process challenging and time-consuming.
Aplicaciones Científicas De Investigación
Thiolutin has been extensively studied for its various biological and pharmacological properties. One of the most significant applications of thiolutin is its ability to inhibit the growth of cancer cells. Studies have shown that thiolutin can induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Thiolutin has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQNGLUIXGYKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

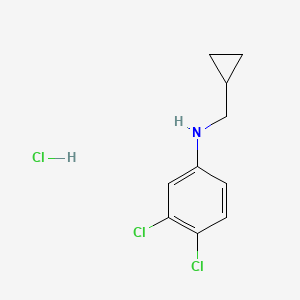
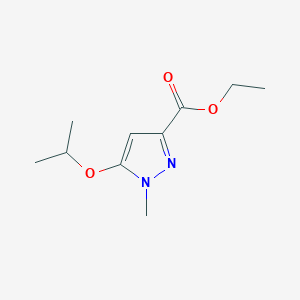
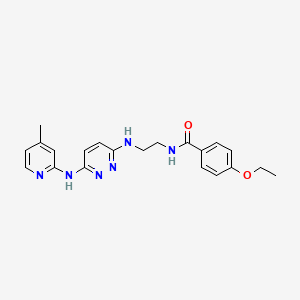
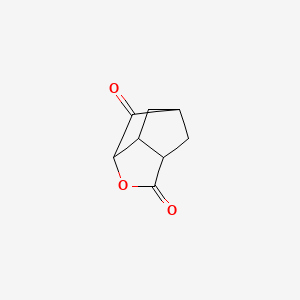
![3-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2950805.png)
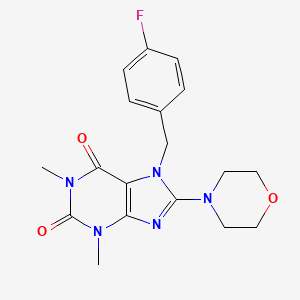
![5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950808.png)
![(3Z)-7-chloro-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2950809.png)
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950811.png)
![3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol](/img/structure/B2950814.png)
![N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2950815.png)
